molecular formula C7H10N2O2 B6265387 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 90345-37-2

6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6265387
CAS RN: 90345-37-2
M. Wt: 154.2
InChI Key:
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Description

6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, also known as 6H-5P-3,4-DHP, is an organic compound of the pyrimidone family. It is a colorless crystalline solid, with a melting point of 67-69°C. 6H-5P-3,4-DHP has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties.

Scientific Research Applications

6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. In addition, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP has been studied for its potential use as an anti-diabetic agent, as well as for its ability to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The exact mechanism of action of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, as well as by modulating the activity of certain transcription factors. Additionally, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP has been found to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, as well as modulate the activity of certain transcription factors. Additionally, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. In vivo studies have demonstrated that this compound can reduce the size of tumors in mice and inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP in laboratory experiments include its low cost, availability, and wide range of biological activities. Additionally, this compound is relatively easy to synthesize, which makes it suitable for use in a variety of experiments. The main limitation of using 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP are still being explored. Potential future directions for research include investigating the compound’s effects on other types of cancer cells, its potential use as an anti-diabetic agent, and its ability to modulate the activity of other enzymes and transcription factors. Additionally, further research is needed to better understand the exact mechanism of action of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP and to determine the optimal dosage and formulation for its use in clinical settings.

Synthesis Methods

The synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP can be achieved through several different methods. The most common method involves the reaction of propionic anhydride with 5-hydroxy-3,4-dihydropyrimidin-4-one in the presence of a base. This reaction yields 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-oneP as the main product, along with by-products such as propionic acid and water. Other methods of synthesis include the reaction of propionic acid with 5-hydroxy-3,4-dihydropyrimidin-4-one in the presence of a base, and the reaction of 5-hydroxy-3,4-dihydropyrimidin-4-one with a Grignard reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves the condensation of ethyl acetoacetate with urea followed by reduction and hydrolysis.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Isopropyl alcohol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate and urea are mixed in isopropyl alcohol and heated to reflux for several hours to form 5-(propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid ethyl ester.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred for several hours to reduce the carbonyl group to a hydroxyl group, forming 5-(propan-2-yl)-6-hydroxy-1,6-dihydropyrimidine-4-carboxylic acid ethyl ester.", "Step 3: The reaction mixture is then treated with hydrochloric acid to hydrolyze the ethyl ester group, forming 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.", "Step 4: The product is isolated by filtration and washed with water, then treated with sodium hydroxide to neutralize any remaining acid. The final product is obtained by recrystallization from a suitable solvent." ] }

CAS RN

90345-37-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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